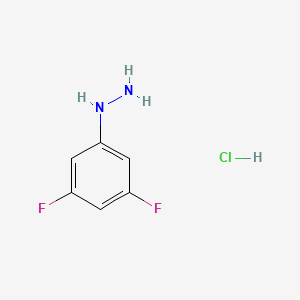

3,5-Difluorophenylhydrazine hydrochloride

Description

Nomenclature and Chemical Classification in Advanced Organic Chemistry

3,5-Difluorophenylhydrazine hydrochloride is systematically identified within the framework of chemical nomenclature. Its classification is rooted in its structural components: a phenylhydrazine (B124118) core substituted with two fluorine atoms.

The compound is recognized by several identifiers:

| Identifier | Value |

| IUPAC Name | (3,5-difluorophenyl)hydrazine;hydrochloride fishersci.ca |

| CAS Number | 502496-27-7 fishersci.cachemscene.com |

| Molecular Formula | C₆H₇ClF₂N₂ fishersci.cachemscene.com |

| Molecular Weight | 180.58 g/mol chemscene.comsigmaaldrich.com |

| Synonyms | (3,5-Difluorophenyl)hydrazine hydrochloride, 3,5-Difluorophenyl hydrazine (B178648) hydrochloride fishersci.cachemscene.com |

From a classification perspective, this compound belongs to the class of organic compounds known as phenylhydrazines. fishersci.ca Phenylhydrazines are derivatives of hydrazine (H₂N-NH₂) where one hydrogen atom is replaced by a phenyl group. wikipedia.org The "3,5-difluoro" prefix indicates the substitution of hydrogen atoms with fluorine at the third and fifth positions of the benzene (B151609) ring. The "hydrochloride" suffix signifies that it is the hydrochloride salt form, which enhances its stability and solubility, making it more convenient for use in various chemical reactions. cymitquimica.com

Historical Context and Early Research Milestones in Fluorinated Hydrazine Chemistry

The development of fluorinated organic compounds has been a major focus in chemical research, driven by the unique properties that fluorine imparts to molecules, such as increased lipophilicity and metabolic stability. nih.gov While specific early research milestones for this compound are not extensively documented, its emergence is intrinsically linked to the broader advancements in the synthesis and application of fluorinated hydrazines.

The foundational chemistry of hydrazines has been established for over a century, with the Fischer indole (B1671886) synthesis, discovered in 1883, being a landmark reaction that utilizes phenylhydrazines to create indole rings. nih.gov The advent of organofluorine chemistry in the mid-20th century opened new avenues for modifying traditional organic reactions. The synthesis of fluorinated phenylhydrazines allowed for the preparation of fluorinated indole derivatives and other heterocyclic compounds.

Early research in fluorinated hydrazine chemistry likely focused on developing reliable methods for their synthesis. A common route to phenylhydrazines involves the diazotization of an aniline (B41778) followed by reduction. google.comorgsyn.org Adapting these methods for fluorinated anilines was a critical step in making compounds like this compound accessible for research.

Current Research Landscape and Emerging Trends

The contemporary research landscape sees this compound primarily employed as a versatile building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in medicinal chemistry and materials science.

A significant area of application is in the synthesis of fluorinated indole derivatives. openmedicinalchemistryjournal.comnih.gov The indole scaffold is a core component of many natural products and pharmaceutically active compounds. sci-hub.se The introduction of fluorine atoms via a precursor like this compound can modulate the biological activity and pharmacokinetic properties of the resulting indole-containing molecules. Research in this area focuses on developing more efficient and regioselective Fischer indole synthesis protocols.

Furthermore, fluorinated hydrazines are key precursors for the synthesis of other nitrogen-containing heterocyclic compounds such as pyrazoles. sigmaaldrich.comekb.eg These structures are also prevalent in pharmaceuticals and agrochemicals. The development of novel synthetic methodologies for creating fluorinated hydrazones, which are intermediates in many of these reactions, is an active area of investigation. nih.govrsc.orgresearchgate.net

Emerging trends point towards the use of advanced catalytic systems to enhance the efficiency and scope of reactions involving fluorinated hydrazines. This includes the use of transition-metal catalysts for cross-coupling reactions and the development of more environmentally benign reaction conditions. nih.gov

Significance of this compound in Contemporary Chemical Science

The significance of this compound in modern chemical science lies in its role as a strategic tool for molecular design. The presence of two fluorine atoms in a meta-relationship on the phenyl ring offers a unique electronic and steric profile that can influence the reactivity of the hydrazine moiety and the properties of the final products.

The incorporation of fluorine is a well-established strategy in drug discovery to enhance properties such as metabolic stability, binding affinity, and bioavailability. nih.gov By using this compound as a starting material, chemists can readily introduce a difluorinated phenyl group into a target molecule. This is particularly valuable in the development of new therapeutic agents.

In materials science, the introduction of fluorine can alter the electronic properties, thermal stability, and crystallinity of organic materials. Fluorinated organic compounds are used in a variety of applications, including liquid crystals, polymers, and organic electronics. noaa.gov The use of this compound provides a pathway to novel fluorinated materials with tailored properties.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3,5-difluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCNKYAHVKNKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502496-27-7 | |

| Record name | Hydrazine, (3,5-difluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502496-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluorophenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3,5 Difluorophenylhydrazine Hydrochloride

Precursor Synthesis and Derivatization Strategies

Catalytic Hydrogenation of Nitroarenes for Fluorinated Aniline (B41778) Precursors

A common route to fluorinated anilines involves the catalytic hydrogenation of the corresponding nitroaromatic compounds. While direct hydrogenation of 1,3-difluoro-5-nitrobenzene is a plausible method, detailed research findings often describe more complex pathways involving halogenated nitroaromatics to achieve the desired substitution pattern.

One documented industrial process involves the reduction of 2,6-dichloro-3,5-difluoronitrobenzene to produce 3,5-difluoroaniline (B1215098). google.com In this multi-step synthesis, 2,4,5-trichloronitrobenzene (B44141) is used as the starting material. google.com The process involves a series of reactions to yield 2,6-dichloro-3,5-difluoronitrobenzene, which is then subjected to catalytic hydrogenation. google.com The reduction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of a base, such as magnesium oxide (MgO), and a solvent like toluene. google.com The reaction proceeds under hydrogen pressure and at elevated temperatures, leading to the reduction of the nitro group and the reductive elimination of the chlorine atoms. google.com

This method can produce 3,5-difluoroaniline in good yields, for instance, a 69.2% yield of theory has been reported. google.com Another example using a similar precursor, 2-chloro-3,5-difluoroaniline, also employed catalytic hydrogenation with a palladium-carbon catalyst to yield 3,5-difluoroaniline with a reported yield of 91.0%. prepchem.com

Table 1: Catalytic Hydrogenation for 3,5-Difluoroaniline Synthesis

| Starting Material | Catalyst | Base | Solvent | Temperature | Pressure | Yield of 3,5-Difluoroaniline | Reference |

|---|---|---|---|---|---|---|---|

| 2,6-dichloro-3,5-difluoronitrobenzene | 5% Pd/C | MgO | Toluene/Water | 45°C, then 120-130°C | - | 69.2% | google.com |

| 2-chloro-3,5-difluoroaniline | 5% Pd/C | Triethylamine | Water | 100°C | 15 kg/cm² | 91.0% | prepchem.com |

| 2-chloro-3,5-difluoroaniline | 5% Pd/C | Hydrazine (B178648) monohydrate | Ethyleneglycol monomethyl ether | 100°C | - | 89.6% | googleapis.com |

Direct Amination of Fluorinated Anilines with Hydrazine Hydrate (B1144303)

The conversion of a fluorinated aniline, such as 3,5-difluoroaniline, to its corresponding phenylhydrazine (B124118) derivative can be achieved through direct reaction with hydrazine or its hydrate. This method offers a more direct route compared to the traditional diazotization-reduction pathway.

The direct amination reaction is typically conducted at elevated temperatures to facilitate the nucleophilic substitution. A general process for preparing substituted phenylhydrazines involves reacting the corresponding aniline with hydrazine or hydrazine hydrate at temperatures ranging from 60°C to 160°C. google.com The preferred temperature range is between 80°C and 140°C, with an optimal range often cited as 100°C to 120°C. google.com While the reaction can be carried out at atmospheric pressure, elevated pressures (1 to 30 bar) may be necessary depending on the boiling point of the solvent used to reach the required reaction temperature. google.com

The choice of solvent plays a crucial role in the direct amination process. Diluents such as dioxane and n-propanol are commonly employed. google.com Weakly basic solvents like pyridine (B92270) are also considered particularly suitable for this reaction. google.com The stoichiometry of the reactants, specifically the molar ratio of the aniline to hydrazine hydrate, is a key parameter to control for optimizing the yield and minimizing side reactions. While specific stoichiometric ratios for 3,5-difluoroaniline are not extensively detailed in readily available literature, general procedures for similar reactions provide guidance. The use of an excess of hydrazine hydrate is common to drive the reaction towards completion.

Continuous Flow Processes for Phenylhydrazine Salt Synthesis

Continuous flow technology has emerged as a promising alternative to traditional batch processing for the synthesis of phenylhydrazine salts, offering advantages in terms of safety, efficiency, and scalability. These processes typically integrate multiple reaction steps into a single, continuous operation.

A common continuous flow process for producing substituted phenylhydrazine salts involves three main stages: diazotization, reduction, and acidic hydrolysis to form the salt. google.com In this integrated system, an acidic solution of the substituted aniline is continuously fed into the reactor, where it undergoes diazotization, followed by reduction and subsequent salification. google.com The entire process can be completed in a significantly shorter time frame compared to batch methods, with total reaction times of no more than 20 minutes being reported. patsnap.com This rapid synthesis minimizes the accumulation of potentially hazardous intermediates. patsnap.com

Mechanistic Studies of Formation Reactions

The formation of phenylhydrazines from anilines can proceed through different mechanistic pathways depending on the chosen synthetic route.

In the traditional method involving diazotization, the aniline is first converted to a diazonium salt. This is then reduced to the corresponding phenylhydrazine. Common reducing agents for this step include sodium sulfite (B76179) or stannous chloride. doubtnut.comchemicalbook.com

For the direct amination of anilines with hydrazine, a proposed mechanism involves the nucleophilic attack of hydrazine on the aniline derivative. In a related study on the conversion of phenols to anilines using hydrazine, a phenylhydrazine intermediate was proposed. rsc.org The mechanism suggests that a cyclohexanone (B45756) intermediate, formed from the phenol, condenses with hydrazine to form a hydrazone. This intermediate then undergoes dehydrogenation to form a phenylhydrazine species, which is subsequently cleaved at the N-N bond to yield the primary aniline. rsc.org While this is not a direct synthesis of phenylhydrazine, it provides insight into the potential intermediates and transformations involved when hydrazine is used as a reagent with aromatic substrates.

Specific mechanistic studies focusing exclusively on the formation of 3,5-difluorophenylhydrazine hydrochloride from 3,5-difluoroaniline are not extensively covered in the available literature. However, the general principles of nucleophilic aromatic substitution and the established mechanisms for phenylhydrazine synthesis provide a foundational understanding of the likely reaction pathways.

Nucleophilic Substitution Pathways in Hydrazination

While the diazotization-reduction pathway is the most common, it is important to understand the principles of nucleophilic aromatic substitution (SNAAr) as it pertains to the reactivity of the precursors. In the context of forming the C-N bond in the hydrazine moiety, the reactivity of the aromatic ring is paramount. The presence of electron-withdrawing groups on the aromatic ring facilitates nucleophilic attack.

Role of Fluorine Substituents in Reaction Kinetics and Selectivity

The two fluorine atoms at the 3 and 5 positions of the phenyl ring play a crucial role in the synthesis of this compound. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect is significant in the context of the diazotization reaction of 3,5-difluoroaniline.

The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution, but it activates the ring towards nucleophilic aromatic substitution. While not directly a nucleophilic substitution to form the hydrazine, the electronic properties imparted by the fluorine atoms influence the stability and reactivity of the diazonium salt intermediate. The strong inductive effect of fluorine can impact the rate of the reduction step.

Purification and Isolation Techniques

The final purity of this compound is critical for its use in subsequent applications. Following the synthesis, the crude product is typically isolated by filtration after precipitation from the reaction mixture. chemicalbook.com Further purification is often necessary to remove by-products and unreacted starting materials.

Recrystallization and Column Chromatography for Product Refinement

Recrystallization is a standard and effective method for purifying solid organic compounds like this compound. tifr.res.in The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling. For phenylhydrazine hydrochlorides, a mixture of an alcohol (like ethanol (B145695) or isopropanol) and water is often employed. researchgate.net The process involves dissolving the crude solid in a minimum amount of the hot solvent mixture, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration and washed with a small amount of the cold solvent to remove any remaining impurities. tifr.res.in

Column chromatography is another powerful technique for the purification of organic compounds. For phenylhydrazine derivatives, reverse-phase high-performance liquid chromatography (HPLC) can be utilized. This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. chemscene.com

Yield Optimization and Process Scalability

Optimizing the yield and ensuring the scalability of the synthesis are key considerations for the industrial production of this compound.

Several factors can be adjusted to optimize the yield of the synthesis. These include the precise control of reaction temperatures, the molar ratios of the reactants, and the choice of reducing agent. For instance, ensuring the complete formation of the diazonium salt before the addition of the reducing agent is crucial to maximize the conversion.

For large-scale production, moving from batch processing to a continuous flow synthesis offers significant advantages. justia.comgoogle.com Continuous flow reactors allow for better control of reaction parameters, improved heat transfer, and enhanced safety, especially when dealing with potentially hazardous intermediates like diazonium salts. google.com This approach can lead to higher throughput and more consistent product quality, making it a viable strategy for the industrial synthesis of fluorinated phenylhydrazines. researchgate.net

Reactivity and Derivatization Chemistry of 3,5 Difluorophenylhydrazine Hydrochloride

Reactions with Carbonyl Compounds

The reaction between hydrazines and carbonyl compounds (aldehydes and ketones) is a cornerstone of organic chemistry, leading to the formation of hydrazones. These reactions are typically condensation reactions, involving the nucleophilic attack of the hydrazine (B178648) nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. When a substituted hydrazine, such as 3,5-difluorophenylhydrazine, is used, the resulting product is a substituted hydrazone. These derivatives are often stable, crystalline solids and serve as crucial intermediates in a variety of subsequent chemical transformations.

3,5-Difluorophenylhydrazine hydrochloride reacts with aldehydes and ketones, typically under mildly acidic conditions, to form the corresponding 3,5-difluorophenylhydrazones. The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The terminal nitrogen atom of the hydrazine then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the eventual elimination of a water molecule yield the final hydrazone product.

The general reaction scheme is presented below:

Table 1: General Condensation Reaction with Aldehydes and Ketones

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (3,5-Difluorophenylhydrazone) |

|---|---|---|

| This compound | R-CHO (Aldehyde) |

Where R and R' can be hydrogen, alkyl, or aryl groups.

The stability and reactivity of phenylhydrazones are influenced by the electronic nature of substituents on the aromatic ring. The fluorine atoms at the 3 and 5 positions of the phenyl ring in 3,5-difluorophenylhydrazine are strongly electron-withdrawing due to their high electronegativity. This inductive effect has several consequences:

Reactivity of the Hydrazine: The electron-withdrawing fluorine atoms decrease the electron density on the phenyl ring and, subsequently, on the nitrogen atoms of the hydrazine group. This reduction in nucleophilicity can make the initial condensation reaction with carbonyl compounds slower compared to unsubstituted phenylhydrazine (B124118).

The hydrazones derived from 3,5-difluorophenylhydrazine are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. These cyclization reactions are fundamental in medicinal chemistry for creating novel molecular scaffolds.

A prominent application of this compound is in the synthesis of pyrazolone (B3327878) derivatives. Pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a ketone group. The most common synthetic route is the reaction of a phenylhydrazine derivative with a β-ketoester, such as ethyl acetoacetate. researchgate.netias.ac.inorientjchem.org

The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization with the elimination of ethanol (B145695) to yield the pyrazolone ring. Using this compound results in the formation of 1-(3,5-difluorophenyl)-3-methyl-5-pyrazolone. orientjchem.org

Table 2: Synthesis of 1-(3,5-difluorophenyl)-3-methyl-5-pyrazolone

| Reactant 1 | Reactant 2 | Product |

|---|

This reaction is typically carried out in a solvent like ethanol, often with heating.

The versatility of hydrazones derived from 3,5-difluorophenylhydrazine extends to the synthesis of more complex, fused heterocyclic systems. Chromenopyrazoles, which feature a pyrazole (B372694) ring fused or linked to a chromone (B188151) core, can be synthesized through multi-step reaction sequences.

One synthetic strategy involves the reaction of a hydrazone with an acetylenic ester. mdpi.com For instance, a hydrazone formed from an aldehyde and 3,5-difluorophenylhydrazine can react with an acetylenic ester to construct the pyrazole ring, which can then be linked to a chromone moiety. Another approach involves the Knoevenagel condensation of 3-formylchromone with a pre-formed pyrazolone, such as 1-(3,5-difluorophenyl)-3-methyl-5-pyrazolone, to create a chromene-pyrazole conjugate. nih.gov These methods allow for the creation of a library of complex molecules with a wide range of functional groups. mdpi.com

Cyclization Reactions Leading to Heterocyclic Systems

Oxidation and Reduction Chemistry

The chemical behavior of this compound is characterized by the reactivity of the hydrazine moiety, which can undergo both oxidation and reduction, leading to distinct classes of compounds.

Arylhydrazines, including 3,5-difluorophenylhydrazine, can be chemically oxidized to form corresponding azo compounds. This transformation involves an oxidative dehydrogenation of the hydrazine derivative. A variety of oxidizing agents can be employed for this purpose. For instance, metal-free oxidants like trichloroisocyanuric acid (TCCA) have been shown to be highly efficient in converting hydrazines into a broad range of azo compounds under mild conditions. The reaction generally proceeds via an electrophilic addition and elimination mechanism. The resulting product from the oxidation of 3,5-difluorophenylhydrazine would be a symmetrical azoarene, 1,2-bis(3,5-difluorophenyl)diazene. The synthesis of such azo compounds is significant as they are a class of molecules with applications as dyes, pigments, and photoswitching molecules.

In some cases, oxidation of arylhydrazines can also lead to the formation of nitroso compounds, although the formation of azo compounds is a more common and synthetically useful pathway. The specific product often depends on the choice of oxidant and the reaction conditions employed.

The nitrogen-nitrogen single bond in the hydrazine group is susceptible to reductive cleavage. This process transforms the hydrazine into its corresponding amine. For 3,5-difluorophenylhydrazine, reductive cleavage of the N-N bond yields 3,5-difluoroaniline (B1215098). This reduction can be achieved using various reducing agents. For example, aqueous titanium(III) trichloride (B1173362) is a reagent known to effectively reduce hydrazines to their corresponding primary amines. Other methods, such as catalytic hydrogenation, can also be employed for this transformation. The reduction of arylhydrazines is a reliable method for synthesizing specifically substituted anilines, which are crucial intermediates in the production of pharmaceuticals and other fine chemicals.

Table 1: Summary of Oxidation and Reduction Reactions

| Reaction Type | Starting Material | Typical Reagents/Conditions | Primary Product | Reference |

|---|---|---|---|---|

| Oxidation | 3,5-Difluorophenylhydrazine | Trichloroisocyanuric acid (TCCA) in THF | 1,2-bis(3,5-difluorophenyl)diazene | |

| Reduction | 3,5-Difluorophenylhydrazine | Aqueous Titanium(III) trichloride | 3,5-Difluoroaniline |

Nucleophilic Substitution Reactions of the Hydrazine Moiety

The hydrazine group in 3,5-difluorophenylhydrazine is a potent nucleophile due to the lone pair of electrons on the terminal nitrogen atom (-NH2). This nucleophilicity allows it to participate in a variety of substitution and addition-elimination reactions. The terminal amino group readily attacks electrophilic centers.

A primary example of this reactivity is the reaction with compounds containing activated halogens on an aromatic ring, where the hydrazine acts as a nucleophile to displace the leaving group. However, the most significant application of its nucleophilic character is in reactions with carbonyl compounds, which is a cornerstone of its use in analytical chemistry. In this context, the hydrazine attacks the electrophilic carbonyl carbon, leading to the formation of a stable hydrazone derivative through a nucleophilic addition-elimination (condensation) reaction. This specific reaction is detailed further in the context of its analytical applications.

Applications as a Derivatizing Reagent in Analytical Chemistry

Derivatization is a chemical modification technique used to alter a compound to make it more suitable for a specific analytical method. This compound is employed as a derivatizing reagent, particularly for carbonyl compounds, to improve their detection and quantification in chromatographic analyses.

The primary goal of derivatization in chromatography is to enhance the detector response for a target analyte. When 3,5-difluorophenylhydrazine reacts with an analyte (such as an aldehyde or ketone), it attaches the 3,5-difluorophenyl group to the molecule. This moiety acts as a chromophore, significantly increasing the molar absorptivity of the derivative in the ultraviolet (UV) region. This enhancement allows for much lower detection limits when using High-Performance Liquid Chromatography with a UV detector (HPLC-UV).

For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization serves multiple purposes. The resulting hydrazone derivatives are generally more volatile and thermally stable than the parent carbonyl compounds. This improved stability minimizes thermal decomposition in the hot GC injection port, leading to sharper chromatographic peaks and more reliable quantification. The distinct mass fragmentation pattern of the 3,5-difluorophenylhydrazone derivative also allows for selective and sensitive detection using MS.

The reaction between 3,5-difluorophenylhydrazine and carbonyl compounds (aldehydes and ketones) is a well-established method for their quantification. The reaction proceeds via a nucleophilic addition of the hydrazine's terminal nitrogen to the carbonyl carbon, followed by the elimination of a water molecule to form a stable 3,5-difluorophenylhydrazone. This reaction is analogous to the widely used derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).

This derivatization is highly effective for quantifying trace levels of carbonyl compounds in complex matrices, such as environmental samples or biological fluids. The stable hydrazone products can be easily extracted and concentrated before analysis by HPLC or GC-MS, allowing for the accurate measurement of various C4, C5, and C6 isomeric carbonyls, among others.

Table 2: Application in Analytical Derivatization

| Analyte Class | Derivatizing Reagent | Analytical Method | Primary Benefit | Reference |

|---|---|---|---|---|

| Aldehydes & Ketones | 3,5-Difluorophenylhydrazine HCl | HPLC-UV | Enhanced UV absorbance for higher sensitivity | |

| Aldehydes & Ketones | 3,5-Difluorophenylhydrazine HCl | GC-MS | Increased volatility and thermal stability; selective mass detection |

Strategies for Improved Extraction Efficiency and Stability of Analytes

The successful analysis of carbonyl compounds following derivatization with this compound is contingent upon the efficient extraction of the resulting hydrazone derivatives from the sample matrix and the stability of these analytes prior to and during analysis. Various strategies have been developed to enhance both extraction efficiency and the stability of the derivatized analytes, drawing upon established methods for similar hydrazine-based derivatization agents.

Extraction Techniques for 3,5-Difluorophenylhydrazone Derivatives

The choice of extraction technique for 3,5-difluorophenylhydrazones depends largely on the sample matrix (e.g., aqueous, solid, gaseous). The introduction of two fluorine atoms on the phenyl ring can influence the polarity and solubility of the resulting hydrazones, which in turn affects the selection of appropriate extraction solvents and sorbents.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and widely used method for isolating hydrazone derivatives from aqueous samples. The selection of an appropriate organic solvent is critical for achieving high extraction efficiency. For hydrazones, which are generally less polar than their parent carbonyl compounds, solvents like methylene (B1212753) chloride and ethyl acetate (B1210297) are often effective.

For instance, in methodologies developed for the extraction of 2,4-dinitrophenylhydrazone (DNPH) derivatives, which are structurally analogous to 3,5-difluorophenylhydrazones, methylene chloride has been a common choice. epa.gov The general procedure involves adjusting the pH of the aqueous sample post-derivatization, followed by serial extractions with the organic solvent. The combined organic layers are then dried, often using anhydrous sodium sulfate, and concentrated before analysis. This concentration step, which can be performed using a Kuderna-Danish (K-D) apparatus, is crucial for achieving low detection limits. thermofisher.com

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) has gained prominence as a more efficient and environmentally friendly alternative to LLE, requiring smaller volumes of organic solvents and being more amenable to automation. Current time information in Hertfordshire, GB. For the extraction of hydrazone derivatives, reversed-phase sorbents, such as C18-bonded silica, are typically employed.

Methodologies like EPA Method 554, which details the analysis of carbonyl compounds in drinking water using DNPH, provide a framework that can be adapted for 3,5-difluorophenylhydrazone derivatives. greenrivertech.com.tw The general steps for SPE include:

Cartridge Conditioning: The SPE cartridge is conditioned, often with methanol (B129727) followed by reagent water or a buffer solution, to ensure reproducible interactions between the sorbent and the analyte.

Sample Loading: The aqueous sample containing the derivatized analytes is passed through the conditioned cartridge. The non-polar hydrazone derivatives are retained on the C18 sorbent while more polar matrix components pass through.

Washing: The cartridge may be washed with a weak solvent mixture to remove any remaining water-soluble interferences without eluting the analytes of interest.

Elution: The retained 3,5-difluorophenylhydrazone derivatives are eluted from the cartridge using a small volume of a strong organic solvent, such as acetonitrile (B52724) or ethanol. greenrivertech.com.tw

The use of SPE can significantly improve sample cleanup and analyte concentration, leading to enhanced sensitivity and a cleaner chromatogram.

The following table summarizes common extraction parameters that can be adapted for 3,5-difluorophenylhydrazone derivatives based on established methods for similar compounds.

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Typical Solvents/Sorbents | Methylene Chloride, Ethyl Acetate | C18-bonded Silica |

| Sample pH Adjustment | Often buffered to pH 3 greenrivertech.com.tw | Often buffered to pH 3 greenrivertech.com.tw |

| Elution Solvents (for SPE) | N/A | Acetonitrile, Ethanol greenrivertech.com.tw |

| Key Advantages | Simple, well-established | Reduced solvent consumption, high throughput, automation potential Current time information in Hertfordshire, GB. |

Stability of 3,5-Difluorophenylhydrazone Analytes

The stability of the derivatized analytes is crucial for accurate and reproducible quantification. Hydrazones, in general, can be susceptible to degradation, particularly when exposed to light, strong acids or bases, or oxidizing agents. The stability of a hydrazone is influenced by the structure of both the parent carbonyl compound and the hydrazine reagent.

Research into the stability of various hydrazones has shown that derivatives of aromatic aldehydes and ketones tend to exhibit greater stability compared to those of simple aliphatic aldehydes. researchgate.net This enhanced stability is often attributed to the increased conjugation and electronic delocalization within the aromatic hydrazone molecule.

The presence of fluorine atoms on the phenyl ring of this compound is also expected to influence the stability of the resulting hydrazones. The strong electron-withdrawing nature of fluorine can affect the electron density distribution within the molecule. While direct studies on the stability of 3,5-difluorophenylhydrazones are not extensively documented in publicly available literature, research on other fluorinated organic compounds suggests that fluorine substitution can enhance metabolic and chemical stability. mdpi.comnih.gov

To ensure the integrity of the derivatized analytes, several precautions are generally recommended:

Storage: Extracts containing the 3,5-difluorophenylhydrazone derivatives should be stored at low temperatures (e.g., 4°C) and protected from light to minimize degradation.

pH Control: Maintaining the pH of the sample and the final extract within an optimal range is important, as extreme pH conditions can catalyze the hydrolysis of the hydrazone back to the parent carbonyl and hydrazine.

Use of Preservatives: In some cases, preservatives may be added to the sample to prevent microbial degradation of the analytes.

The following table outlines factors that can influence the stability of hydrazone derivatives and general strategies to mitigate degradation.

| Influencing Factor | Potential Impact | Mitigation Strategy |

| Light Exposure | Photodegradation | Store samples and extracts in amber vials or in the dark. |

| Temperature | Increased degradation rate at higher temperatures | Store samples and extracts at refrigerated temperatures (e.g., 4°C). |

| pH | Hydrolysis under strongly acidic or basic conditions | Buffer samples and extracts to a stable pH range (often slightly acidic). |

| Oxidizing Agents | Degradation of the hydrazone moiety | Quench residual oxidizing agents (e.g., chlorine in water samples) prior to derivatization. |

By implementing robust extraction techniques and adhering to proper sample handling and storage protocols, the efficiency of analyte recovery and the stability of the 3,5-difluorophenylhydrazone derivatives can be maximized, leading to more reliable and accurate analytical results.

Advanced Spectroscopic Characterization and Elucidation of 3,5 Difluorophenylhydrazine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms. For a molecule like 3,5-difluorophenylhydrazine hydrochloride, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for a comprehensive analysis. biophysics.orgorganicchemistrydata.org

Proton NMR (¹H NMR) is the most common NMR technique used to determine the number and type of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum provides definitive evidence for its structure and is a rapid method for assessing sample purity.

The structure of this compound features three distinct types of protons: those on the phenyl ring, the proton of the -NH group, and the protons of the hydrazinium (B103819) ion (-NH₃⁺). Due to the molecule's symmetry, the two protons at the C4 and C6 positions of the aromatic ring are chemically equivalent, as is the single proton at the C2 position.

The expected ¹H NMR spectrum would display:

Aromatic Protons: The protons at the C4 and C6 positions (H4/H6) would appear as a multiplet due to coupling with the adjacent fluorine atoms and the H2 proton. The proton at the C2 position (H2) would also appear as a multiplet, coupled to the two fluorine atoms and the H4/H6 protons. These signals are typically found in the downfield region of the spectrum, characteristic of aromatic protons. For the related compound 3-fluorophenylhydrazine hydrochloride, aromatic proton signals appear between 6.7 and 7.3 ppm. chemicalbook.com

Hydrazine (B178648) Protons: The protons of the -NH-NH₃⁺ moiety are exchangeable and their chemical shifts can be broad and vary with solvent, concentration, and temperature. In a DMSO-d₆ solvent, these signals are often observed as broad singlets at a significant downfield shift, sometimes above 10 ppm, due to the deshielding effect of the adjacent nitrogen atoms and protonation. chemicalbook.com

The integration of these signals, representing the relative number of protons for each signal, would correspond to a 2:1 ratio for the aromatic protons (H4/H6 vs. H2) and a 1:3 ratio for the hydrazine protons (-NH vs. -NH₃⁺), confirming the molecular structure.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -NH-H ₃⁺ | > 10 | Broad Singlet | 3H |

| -NH -NH₃⁺ | > 8 | Broad Singlet | 1H |

| Aromatic H2 | 6.8 - 7.2 | Triplet of triplets (tt) | 1H |

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

For this compound, molecular symmetry dictates the presence of four distinct carbon signals:

C1: The carbon atom bonded to the hydrazine group.

C2: The carbon atom situated between the two fluorine-bearing carbons.

C3/C5: The two equivalent carbon atoms directly bonded to fluorine.

C4/C6: The two equivalent carbon atoms adjacent to C3/C5.

A key feature in the ¹³C NMR spectrum of this compound is the presence of carbon-fluorine (C-F) coupling. The signals for carbons C1, C2, C3/C5, and C4/C6 will be split into doublets or triplets due to coupling with the nearby fluorine atoms. The magnitude of the coupling constant (¹JCF, ²JCF, etc.) provides valuable structural information. The C-F bond exhibits a large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz, making the C3/C5 signal easily identifiable. The chemical shifts are influenced by the electronegativity of the substituents. mdpi.com Aromatic carbons generally resonate between 100-170 ppm. organicchemistrydata.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| C3, C5 | 160 - 165 | Large one-bond coupling (¹JCF) |

| C1 | 145 - 150 | Three-bond coupling (³JCF) |

| C4, C6 | 105 - 115 | Two-bond coupling (²JCF) |

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for analyzing fluorinated compounds, owing to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. biophysics.org It offers a very wide range of chemical shifts, making it exceptionally sensitive to the local electronic environment. illinois.edu

In this compound, the two fluorine atoms are chemically and magnetically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift of this signal provides a fingerprint for the 3,5-difluoro substitution pattern. For fluorinated aromatic compounds, chemical shifts are typically observed in a range from +80 to +170 ppm relative to CFCl₃. ucsb.edu

This single resonance will be split into a multiplet due to coupling with the ortho protons (H2, H4, H6) and the meta proton (H-para to the other F, not present here). The primary coupling will be to the two ortho protons (H4, H6) and the para proton (H2), resulting in a triplet of doublets or a more complex multiplet. Analysis of these coupling patterns can further confirm the substitution pattern on the aromatic ring.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Predicted Multiplicity |

|---|

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like hydrochloride salts. In the positive ion mode, the primary ion observed for this compound would be the protonated free base, [M+H]⁺. Given the molecular formula of the free base, C₆H₆F₂N₂, the expected m/z for this ion is approximately 145.06. chemspider.com

While ESI is a soft technique, fragmentation can be induced in the ion source or in a subsequent collision cell (tandem MS or MS/MS). nih.govnih.gov Fragmentation of phenylhydrazine (B124118) derivatives often involves cleavage of the N-N or C-N bonds. Potential fragmentation pathways for the [C₆H₆F₂N₂ + H]⁺ ion could include the neutral loss of ammonia (B1221849) (NH₃) or cleavage of the phenyl ring. The study of these fragmentation patterns can help to confirm the identity of the compound and distinguish it from its isomers. researchgate.net

Table 4: Predicted ESI-MS Ions for this compound

| Ion Description | Proposed Formula | Approximate m/z |

|---|---|---|

| Protonated Molecule (Free Base) | [C₆H₇F₂N₂]⁺ | 145.1 |

| Fragment (Loss of NH₃) | [C₆H₄F₂N]⁺ | 128.0 |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. eurl-pesticides.eu

For 3,5-Difluorophenylhydrazine, the free base has a molecular formula of C₆H₆F₂N₂. The theoretical monoisotopic mass of the protonated molecule, [C₆H₇F₂N₂]⁺, is 145.05719 Da. An HRMS measurement confirming this exact mass would provide strong evidence for this specific elemental composition, ruling out other potential formulas that might have the same nominal mass (e.g., C₇H₉N₂O, which has a theoretical mass of 145.07149 Da). This level of certainty is critical for structural verification and for identifying unknown compounds in complex mixtures.

Table 5: HRMS Data for the Protonated Molecule of 3,5-Difluorophenylhydrazine

| Ion Formula | Theoretical Exact Mass (Da) | Measured Mass (Da) | Mass Error (ppm) |

|---|

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful analytical techniques utilized to identify functional groups and elucidate the structural details of molecules based on their interaction with infrared radiation. In the context of this compound, these techniques provide valuable insights into its molecular vibrations and structural conformation.

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present in the molecule. The hydrazinium moiety (-NHNH3+), the substituted phenyl ring, and the carbon-fluorine bonds each exhibit distinct vibrational frequencies.

The N-H stretching vibrations of the hydrazinium group are typically observed in the region of 3300-3000 cm-1. These bands are often broad due to hydrogen bonding. The N-H bending (scissoring) vibrations usually appear in the 1650-1550 cm-1 range. The presence of the hydrochloride salt influences the position and shape of these bands compared to the free base.

The aromatic ring gives rise to several characteristic absorptions. The C-H stretching vibrations of the phenyl ring are expected to appear just above 3000 cm-1. The C=C stretching vibrations within the aromatic ring typically result in a series of sharp bands in the 1600-1450 cm-1 region. The substitution pattern on the benzene (B151609) ring can be inferred from the out-of-plane C-H bending vibrations in the 900-690 cm-1 range.

A key feature in the spectrum of this compound is the absorption due to the C-F bonds. The C-F stretching vibrations are typically strong and appear in the region of 1350-1100 cm-1. The precise location of these bands can provide information about the electronic environment of the fluorine atoms.

For comparison, the IR spectrum of the parent compound, phenylhydrazine hydrochloride, shows characteristic absorptions for the phenyl and hydrazinium groups. nist.gov The introduction of two fluorine atoms in the meta positions in this compound would be expected to shift the positions of some of these bands due to electronic and mass effects.

Table 1: Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydrazinium (-NHNH₃⁺) | N-H Stretching | 3300 - 3000 | Medium to Strong, Broad |

| Hydrazinium (-NHNH₃⁺) | N-H Bending | 1650 - 1550 | Medium |

| Aromatic Ring | C-H Stretching | 3100 - 3000 | Medium to Weak |

| Aromatic Ring | C=C Stretching | 1600 - 1450 | Medium to Strong, Sharp |

| Aromatic Ring | C-H Bending (out-of-plane) | 900 - 690 | Medium to Strong |

| Carbon-Fluorine | C-F Stretching | 1350 - 1100 | Strong |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample and the spectroscopic conditions.

A detailed vibrational analysis of this compound would involve the assignment of all observed absorption bands to specific molecular vibrations. This can be a complex task due to the coupling of various vibrational modes. Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to aid in the assignment of experimental spectra. nih.gov Such computational studies can predict the vibrational frequencies and intensities with reasonable accuracy, providing a deeper understanding of the molecule's vibrational dynamics.

Conformational studies using IR and FTIR spectroscopy can provide information about the spatial arrangement of atoms in the molecule. For instance, the orientation of the hydrazinium group relative to the phenyl ring could be investigated. Changes in the IR spectrum with temperature or in different solvents can indicate the presence of different conformers and provide insights into their relative stabilities. High-pressure IR spectroscopy can also be a valuable tool for studying conformational changes and phase transitions in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the substituted phenyl ring, which acts as the primary chromophore. The hydrazine moiety and the fluorine substituents act as auxochromes, modifying the absorption characteristics of the phenyl ring.

Aromatic compounds typically exhibit two main types of absorption bands in the UV region: the E-bands (ethylenic) and the B-bands (benzenoid). The E-bands, which are usually more intense, arise from π → π* transitions and occur at shorter wavelengths. The B-bands, which are less intense and often show fine structure, also result from π → π* transitions and appear at longer wavelengths.

The presence of the fluorine atoms and the hydrazinium group is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. This is due to the extension of the conjugated system and the electronic effects of the substituents. The non-bonding electrons on the nitrogen atoms of the hydrazine group can also participate in n → π* transitions, which are typically weak and may be obscured by the stronger π → π* absorptions.

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| E-band (π → π) | 200 - 230 | High |

| B-band (π → π) | 250 - 290 | Moderate to Low |

| n → π* | > 290 | Low |

Note: The exact λmax and ε values are highly dependent on the solvent used.

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb in the UV-Vis region. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To perform a quantitative analysis of this compound, a calibration curve would first be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorption (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve.

This method can also be employed for purity evaluation. The presence of impurities with significant UV absorbance at or near the λmax of the target compound can lead to erroneously high absorbance readings, and thus an overestimation of the concentration or an indication of impurity. By comparing the experimentally determined molar absorptivity of a sample to that of a highly pure reference standard, an estimation of its purity can be made.

Computational Chemistry and Molecular Modeling of 3,5 Difluorophenylhydrazine Hydrochloride

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irjweb.com It is a common approach for analyzing the structural and spectral properties of organic molecules. irjweb.comajchem-a.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized molecular geometries, electronic properties, and reactivity descriptors. irjweb.comajchem-a.comcolab.ws

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. This process yields precise data on bond lengths, bond angles, and dihedral angles. For a molecule like 3,5-Difluorophenylhydrazine hydrochloride, DFT would calculate the C-C, C-N, N-N, C-F, and C-H bond lengths, as well as the angles between these bonds, providing a detailed structural model.

The electronic structure analysis reveals how electrons are distributed within the molecule. The presence of two highly electronegative fluorine atoms on the phenyl ring significantly influences this distribution, drawing electron density towards them. This inductive effect impacts the reactivity of the entire molecule, including the hydrazine (B178648) moiety. Natural Bond Orbital (NBO) analysis, often performed alongside DFT, can further quantify charge transfer, hybridization, and intramolecular interactions, such as hyperconjugation, that contribute to the molecule's stability. nih.govnih.gov

Table 1: Representative Optimized Geometrical Parameters for a Phenylhydrazine (B124118) Derivative (Illustrative) Note: This table is illustrative, based on typical values for related structures, as specific DFT data for this compound is not readily available in the cited literature.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-N | ~1.40 Å | |

| N-N | ~1.45 Å | |

| C-F | ~1.35 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-N-N | ~110° | |

| F-C-C | ~118° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability of a molecule to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comnih.gov

A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap indicates a molecule is more reactive. nih.gov For this compound, the HOMO is likely localized on the electron-rich hydrazine group and parts of the phenyl ring, while the LUMO may be distributed across the aromatic ring, influenced by the electron-withdrawing fluorine atoms. DFT calculations provide the energies of these orbitals (EHOMO and ELUMO) and the resulting energy gap. These values are used to calculate global reactivity descriptors. colab.ws

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies (Illustrative) Note: The formulas and interpretations are standard in computational chemistry. Values are representative.

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. irjweb.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. nih.gov |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons. nih.gov |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electrophilic power of a molecule. irjweb.comnih.gov |

Electrostatic Potential Mapping and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization that illustrates the total electrostatic potential on the surface of a molecule. ajchem-a.comnih.gov It is an effective tool for predicting the sites of electrophilic and nucleophilic attack. nih.govwalisongo.ac.id

In an MEP map:

Red regions indicate negative electrostatic potential, rich in electron density, and are susceptible to electrophilic attack. For this compound, these areas would be concentrated around the electronegative fluorine atoms and the nitrogen atoms of the hydrazine group. nih.govyoutube.com

Blue regions indicate positive electrostatic potential, which is electron-poor, and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly the hydrogens of the hydrazinium (B103819) ion (-NH2NH3+). nih.govyoutube.com

Green regions represent neutral or near-zero potential.

The MEP map provides a clear, visual hypothesis of how the molecule will interact with other reagents, guiding the understanding of its reaction mechanisms. walisongo.ac.id

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can reveal the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules. By simulating the molecule for nanoseconds or longer, MD can explore different rotational states (e.g., rotation around the C-N and N-N bonds) and identify the most populated and energetically favorable conformations. This is particularly useful for understanding how the molecule behaves in solution, which can differ significantly from its optimized gas-phase structure. While specific MD studies on this compound are not prominent, the technique is widely applied to understand how fluorination can disrupt water networks in binding sites, an effect that can be critical for ligand-protein interactions. nih.govrsc.org

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical methods, particularly DFT, can be used to predict various spectroscopic parameters. superfri.org By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) spectrum of this compound. Comparing the computed spectrum with an experimental one can help confirm the molecule's structure and the accuracy of the computational model. For example, calculations can predict the stretching frequencies for N-H, C=O, and C=N bonds in related hydrazone derivatives. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated to aid in the interpretation of experimental NMR spectra. mdpi.com

Molecular Docking Studies in Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ekb.egnih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific protein target.

In the context of this compound, docking studies would be used to investigate its potential as an inhibitor for a particular enzyme. The process involves:

Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).

Placing the this compound molecule into the protein's active site.

Using a scoring function to evaluate thousands of possible binding poses, predicting the most stable complex.

The results provide a binding affinity score (e.g., in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (C-F···X). mdpi.com Studies on related hydrazine or triazine derivatives have shown that these molecules can form multiple hydrogen bonds with amino acid residues in protein active sites. rsc.orgresearchgate.net The difluoro substitutions on the phenyl ring can significantly modulate these interactions, potentially enhancing binding affinity or altering selectivity. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-difluoroaniline (B1215098) |

| 2,4-dinitrochlorobenzene |

| 2,4-dinitrofluorobenzene |

Prediction of Binding Affinities and Interaction Modes

Computational methods are widely employed to predict the binding affinity and interaction patterns of ligands with their target proteins. frontiersin.orgcolumbia.edunih.gov For derivatives incorporating the 3,5-difluorophenylhydrazine moiety, molecular docking is a primary technique used to predict their binding conformation and estimate the strength of the interaction. researchgate.net This process involves placing the ligand into the three-dimensional structure of the protein's active site and calculating a score that reflects the binding free energy.

Molecular docking studies on various kinase inhibitors have demonstrated the importance of specific interactions, such as hydrogen bonds and hydrophobic contacts, in determining binding affinity. nih.govplos.org For instance, in the case of phenylhydrazine derivatives targeting dihydrofolate reductase, docking studies have revealed key hydrogen bond interactions with residues like THR56 and SER59. researchgate.net While specific docking studies for this compound are not extensively documented in publicly available literature, the principles derived from analogous compounds can be applied. The hydrazine group is a potential hydrogen bond donor and acceptor, and the difluorinated phenyl ring can participate in various non-covalent interactions.

The prediction of binding affinities is not solely reliant on docking scores. More rigorous computational methods, such as free energy perturbation (FEP) and molecular dynamics (MD) simulations, can provide more accurate estimations of binding free energies. columbia.edunih.gov These methods simulate the dynamic nature of the protein-ligand complex over time, offering a more detailed picture of the binding event. For example, MD simulations can reveal the stability of key hydrogen bonds and the conformational changes that occur upon ligand binding. nih.govplos.org

A theoretical docking study of a 1,6-dihydro-1,3,5-triazine derivative with Plasmodium dihydrofolate reductase (pDHFR) highlights the importance of the ligand's orientation within the binding pocket. ugm.ac.id The study showed that the formation of strong hydrogen bonds with key residues like ILE14, ASP54, and LEU164 was crucial for a higher binding affinity. ugm.ac.id Such insights are invaluable for predicting how a molecule like this compound or its derivatives might interact with a target.

Table 1: Computational Methods for Predicting Binding Affinity

| Method | Description | Application |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. | Rapid screening of large compound libraries and prediction of binding modes. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. | Assesses the stability of ligand-protein complexes and refines docked poses. nih.gov |

| Free Energy Perturbation (FEP) | Calculates the difference in free energy between two states. | Provides accurate prediction of relative binding affinities between similar ligands. columbia.edu |

| 3D-QSAR | Relates the biological activity of a set of compounds to their 3D properties. | Guides the design of new compounds with improved activity. nih.govnih.gov |

Structure-Activity Relationship (SAR) Insights for Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by identifying which chemical modifications lead to improved biological activity. For derivatives of this compound, the 3,5-difluoro substitution pattern on the phenyl ring is a key feature influencing its interaction with biological targets.

The fluorine atoms at the 3 and 5 positions are strong electron-withdrawing groups, which can significantly alter the electronic properties of the phenyl ring. This can influence p-p stacking interactions and cation-p interactions within the protein's binding site. Furthermore, fluorine can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing binding affinity and selectivity.

Studies on analogous compounds provide valuable SAR insights. For example, in a study of (3,5-dichlorophenyl)pyridine-derived inhibitors of the enzyme furin, the 3,5-dichloro substitution was shown to induce a fit mechanism where the dichlorophenyl moiety displaces a tryptophan residue in the active site. researchgate.net Given the similar electronic properties and positioning of fluorine and chlorine, it is plausible that a 3,5-difluorophenyl group could engage in similar beneficial interactions.

In the context of kinase inhibitors, the substitution pattern on the phenyl ring is a critical determinant of activity. nih.gov Research on 3,5-diaryl-4,5-dihydropyrazole analogs has shown that the nature and position of substituents on the aryl rings greatly influence their cytotoxic activity. nih.govresearchgate.net A 3D-QSAR study of these compounds revealed that steric and electrostatic fields are the primary contributors to their biological activity, with steric factors being more dominant. nih.gov This suggests that the size and shape of substituents on the phenyl ring of pyrazole-based derivatives are critical for optimal binding.

Table 2: SAR Insights for Phenyl-Substituted Heterocycles

| Compound Class | Key SAR Findings | Reference |

| (3,5-Dichlorophenyl)pyridine Derivatives | The 3,5-dichlorophenyl group can induce a favorable conformational change in the target enzyme's active site. | researchgate.net |

| 3,5-Diaryl-4,5-dihydropyrazole Analogs | Steric properties of the aryl substituents are a dominant factor in determining biological activity. | nih.govresearchgate.net |

| Phenylhydrazine Derivatives | The formation of specific hydrogen bonds is critical for binding to dihydrofolate reductase. | researchgate.net |

| Pyrimidine–sulfonamide Hybrids | 3D-QSAR models can effectively guide the design of new inhibitors by highlighting favorable steric and electronic features. | nih.gov |

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Key Intermediate in Pharmaceutical Synthesis

3,5-Difluorophenylhydrazine hydrochloride serves as a pivotal intermediate in the synthesis of a wide array of heterocyclic compounds that form the core of many pharmaceutical drugs. Phenylhydrazines are well-established precursors for creating indole (B1671886) rings via the Fischer indole synthesis, a foundational reaction in medicinal chemistry. The resulting fluorinated indole scaffolds are integral to numerous drug classes. Furthermore, this compound is instrumental in synthesizing various nitrogen-containing heterocycles, such as pyrazoles and their derivatives, which are known for a broad spectrum of biological activities. fluoromart.com The presence of the difluoro substitution pattern on the phenyl ring is particularly advantageous, offering a strategic tool for chemists to fine-tune the properties of the final active pharmaceutical ingredient (API).

Development of New Drug Candidates

The 3,5-difluorophenyl moiety is a desirable feature in the design of novel therapeutic agents. Its inclusion can lead to enhanced biological activity and improved pharmacokinetic profiles.

Anticancer Research and Cytotoxicity Enhancement via Fluorination

In the field of oncology, fluorination is a widely used strategy to enhance the efficacy of anticancer agents. researchgate.net Derivatives synthesized from this compound have been investigated for their potential as cytotoxic agents. The strong electronegativity of the fluorine atoms can alter the electronic properties of a molecule, potentially leading to stronger binding interactions with biological targets like enzymes or receptors involved in cancer progression. For instance, fluorinated hydrazone derivatives have shown promise in antiproliferative assays against human cancer cell lines. mdpi.com The inclusion of fluorine can increase the metabolic stability of the drug, preventing rapid breakdown by liver enzymes and thereby prolonging its therapeutic action.

Interactive Table: Antiproliferative Activity of Selected Hydrazone Derivatives

| Compound | Target Cell Line | IC50 (µM) |

|---|---|---|

| Compound 7e (Fluorinated) | MCF-7 (Breast) | >20 µM |

| Compound 11 (Non-fluorinated) | MCF-7 (Breast) | 1.01 µM |

| Compound 7e (Fluorinated) | HCT-116 (Colon) | 19.51 µM |

| Compound 11 (Non-fluorinated) | HCT-116 (Colon) | 0.97 µM |

Data derived from studies on similar compound classes, illustrating the variable impact of substitutions on cytotoxicity. mdpi.com

Antimicrobial and Anti-inflammatory Effects of Derivatives

Hydrazine (B178648) derivatives are a well-known class of compounds exhibiting significant antimicrobial properties. fluoromart.comnih.gov The synthesis of novel compounds using this compound has yielded molecules with notable antibacterial and antifungal activities. The pyrazole (B372694) nucleus, often synthesized from hydrazine precursors, is a common feature in antimicrobial agents. researchgate.net The difluorophenyl group can contribute to these effects by enhancing the compound's ability to penetrate microbial cell walls or by increasing its affinity for bacterial enzymes. researchgate.net Research has shown that certain fluorinated hydrazide-hydrazones display satisfactory antibacterial sensitivity when compared to standard antibiotics like ciprofloxacin. nih.gov

Applications in Neurotransmitter Analogues and Receptor Ligands

The structural motifs derived from this compound are also relevant in the development of drugs targeting the central nervous system (CNS). The indole structure, readily accessible from this precursor, is the core of the neurotransmitter serotonin. Therefore, fluorinated indole derivatives are actively investigated as selective serotonin reuptake inhibitors (SSRIs) or as ligands for various serotonin receptors. The fluorine atoms can modulate the basicity of nearby nitrogen atoms, which is often crucial for receptor binding and can improve a drug's ability to cross the blood-brain barrier.

Fluorine's Influence on Pharmacological Properties

The strategic placement of fluorine is a cornerstone of modern drug design, used to optimize a molecule's drug-like properties. bohrium.com The carbon-fluorine bond is exceptionally strong, which enhances the metabolic stability of the compound. researchgate.net

Impact on Lipophilicity and Membrane Permeability

A critical factor in a drug's effectiveness is its ability to pass through cellular membranes to reach its target. nih.gov This process is heavily influenced by the drug's lipophilicity (its affinity for fatty environments). The introduction of fluorine atoms generally increases a molecule's lipophilicity. tandfonline.com This enhancement can lead to improved absorption, distribution, and membrane permeability. researchgate.net By increasing lipophilicity, the 3,5-difluoro substitution pattern can improve a drug's ability to be absorbed orally and to penetrate tissues, including the challenging blood-brain barrier. tandfonline.comacs.org This modulation of lipophilicity is a key reason why this compound is a valuable starting material for creating new drug candidates with potentially superior pharmacokinetic profiles. nih.gov

Interactive Table: Physicochemical Impact of Fluorination

| Property | Influence of Fluorine | Pharmacological Consequence |

|---|---|---|

| Lipophilicity | Generally increases | Enhanced membrane permeability and absorption tandfonline.com |

| Metabolic Stability | Increases due to strong C-F bond | Longer drug half-life, reduced metabolic breakdown researchgate.net |

| Binding Affinity | Can increase through new interactions | Improved potency and target specificity bohrium.com |

| pKa (Basicity) | Can decrease basicity of nearby amines | Improved bioavailability and cell penetration tandfonline.com |

Modulation of Metabolic Stability and Bioavailability

The introduction of fluorine atoms into a drug molecule is a well-established strategy to enhance its metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The 3,5-difluorophenyl group, in particular, has been investigated for its ability to improve the pharmacokinetic profiles of drug candidates.

Research on N-(3,5-Difluorophenyl)succinimide (DFPS), a non-toxic analog of a nephrotoxic fungicide, has provided insights into the metabolism of the 3,5-difluorophenyl moiety. Studies in Fischer 344 rats have shown that DFPS undergoes hepatic biotransformation, leading to the formation of several metabolites, including N-(3,5-difluorophenyl)succinamic acid (DFPSA), N-(3,5-difluorophenyl)-2-hydroxysuccinimide (DFHS), and hydroxylated derivatives. This indicates that while the 3,5-difluoro substitution does not completely prevent metabolism, it influences the metabolic pathway. The formation of these metabolites was shown to be dependent on cytochrome P450 enzymes ug.edu.gh.

The following table summarizes the in vitro activity and metabolic stability of a selected compound from this study:

| Compound ID | R1 Group | R2 Group | T. cruzi EC50 (nM) | Human Liver Microsome Stability (t½ min) |

| 19 | 3,3-difluoropyrrolidin-1-yl | 3,5-difluorophenyl | 1797 | >90 |

This data highlights the potential of the 3,5-difluorophenyl group in designing metabolically robust drug candidates.

Fluorine-Mediated Ligand-Target Interactions

The highly electronegative nature of fluorine atoms in the 3,5-difluorophenyl group can lead to unique and favorable interactions with protein targets, thereby enhancing binding affinity and selectivity. These interactions can include hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar interactions with backbone carbonyls.

While direct crystallographic evidence for this compound itself is limited in publicly available databases, the broader principles of fluorine-protein interactions can be applied to understand its potential. The electron-withdrawing nature of the two fluorine atoms alters the charge distribution of the aromatic ring, creating a quadrupole moment that can interact favorably with electron-rich or electron-poor regions of a protein's binding pocket.

For instance, in the design of inhibitors for various kinases, the inclusion of a difluorophenyl moiety is a common strategy. Kinases are a critical class of enzymes in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer chemicalkinomics.comresearchgate.net. The 3,5-difluorophenyl group can form specific interactions within the ATP-binding site of kinases, contributing to the inhibitor's potency and selectivity. These interactions can involve hydrogen bonds between the fluorine atoms and backbone NH groups or interactions with specific amino acid side chains.

Furthermore, the study of Blatter radicals containing difluorophenyl substituents has shown that the position of the fluorine atoms significantly influences the solid-state packing and magnetic properties of the molecules mdpi.com. This underscores the profound impact of the 3,5-difluoro substitution pattern on intermolecular interactions, a principle that extends to the binding of a ligand to its protein target. The specific geometry and electronic profile of the 3,5-difluorophenyl group can enforce a conformation that is optimal for binding and can lead to highly specific and potent biological activity.

Catalysis and Material Science Research Involving 3,5 Difluorophenylhydrazine Hydrochloride

Catalytic Applications in Organic Transformations

Phenylhydrazine (B124118) derivatives are broadly utilized in the synthesis of heterocyclic compounds, some of which are catalytically active. However, specific studies detailing the use of 3,5-Difluorophenylhydrazine hydrochloride as a direct catalyst, ligand, or precursor in metal-catalyzed reactions are limited.

Role as a Ligand or Precursor in Metal-Catalyzed Reactions